

Application Note: UPLC-MS/MS Analysis of Diclazuril Residues

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Compound of Interest

Compound Name: *Diclazuril 6-Carboxamide*

CAS No.: *1797132-12-7*

Cat. No.: *B565945*

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Introduction & Scientific Rationale

Diclazuril is a benzeneacetonitrile antiprotozoal used to control coccidiosis in poultry.^{[1][2]} Unlike many veterinary drugs that metabolize extensively, Diclazuril is excreted largely unchanged. Therefore, the parent compound is the primary marker residue defined by regulatory bodies (EU MRLs: 500 µg/kg in muscle, 1500 µg/kg in liver).

Analytical Challenges & Solutions

- Challenge 1: Ionization Polarity. Diclazuril contains electron-withdrawing chlorine atoms and an acidic proton on the triazine ring, making it poorly responsive in Positive ESI.
 - Solution: Use Negative Electrospray Ionization (ESI-).^{[3][4][5]}
- Challenge 2: Limited Fragmentation. The molecule is highly stable. Under Collision-Induced Dissociation (CID), it often yields only one dominant product ion (m/z 334), making it difficult to meet the EU requirement of 3-4 identification points (IPs) using a single precursor.
 - Solution: Isotopic Pairing. We utilize the natural

and

isotopic abundance. By selecting both the

precursor (m/z 405) and the

isotope (m/z 407), we generate two distinct transitions that satisfy regulatory confirmation criteria.

Sample Preparation Protocol

We recommend a Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. This method balances lipid removal (critical for liver/eggs) with high recovery of the lipophilic Diclazuril.

Reagents

- Extraction Solvent: Acetonitrile (ACN) (LC-MS Grade).
- Salts: Anhydrous

, NaCl.
- Cleanup Sorbent: C18 (removes lipids) and PSA (Primary Secondary Amine - removes polar interferences). Note: Use minimal PSA as it can sometimes retain acidic drugs like Diclazuril; C18 alone is often safer.
- Internal Standard (ISTD): Diclazuril-

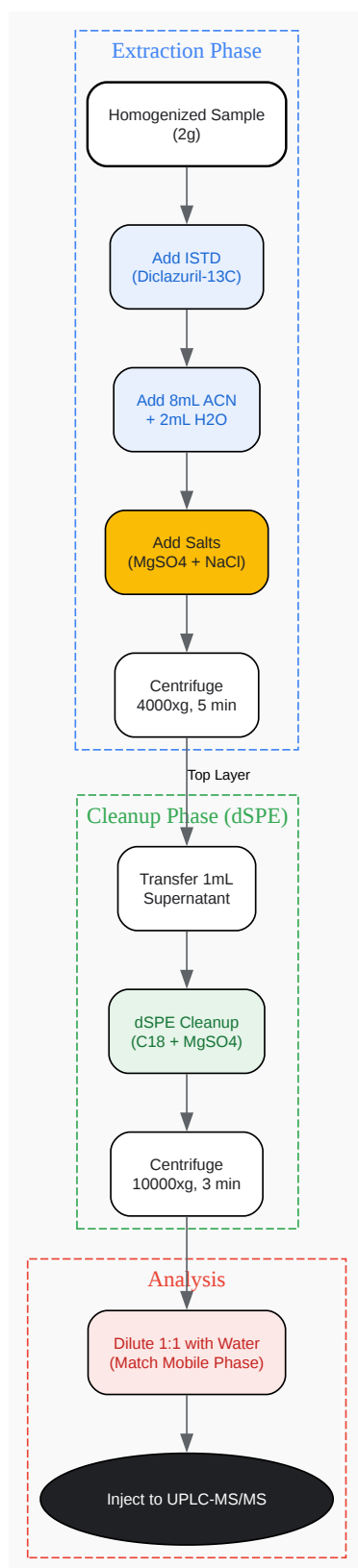
or Diclazuril-bis.[6]

Step-by-Step Workflow

- Homogenization: Weigh 2.0 g of minced tissue (muscle/liver) or homogenized egg into a 50 mL centrifuge tube.
- Spiking: Add Internal Standard solution (final conc. 10 µg/kg). Vortex 30s. Allow to stand for 15 min.
- Extraction:

- Add 8 mL Acetonitrile and 2 mL Water.
- Vortex vigorously for 1 min.
- Add 4 g anhydrous
and 1 g NaCl.
- Shake immediately and vigorously for 1 min to prevent clumping.
- Centrifuge at 4,000 x g for 5 min at 4°C.
- Cleanup (dSPE):
 - Transfer 1 mL of the supernatant to a dSPE tube containing 50 mg C18 and 150 mg
.
 - Caution: Avoid PSA if recovery drops below 70%.
 - Vortex 30s; Centrifuge at 10,000 x g for 3 min.
- Reconstitution:
 - Transfer 0.5 mL of purified extract to a vial.
 - Add 0.5 mL of Mobile Phase A (Water).
 - Result: Final solvent ratio is 50:50 ACN:Water, matching initial LC conditions to prevent peak broadening.

Visual Workflow



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Caption: Step-by-step Modified QuEChERS extraction protocol for Diclazuril in poultry matrices.

Instrumental Method (UPLC-MS/MS)

Liquid Chromatography Conditions

- System: UPLC/UHPLC (e.g., Waters Acquity or Agilent 1290).
- Column: C18, 1.7 μm or 1.8 μm (e.g., Waters BEH C18, 2.1 x 100 mm).
 - Why: High pH stability and excellent retention for neutral/lipophilic compounds.
- Mobile Phase A: Water + 5 mM Ammonium Acetate (pH unadjusted or pH 6-7).
- Mobile Phase B: Acetonitrile (or Methanol).
- Flow Rate: 0.3 - 0.4 mL/min.
- Gradient:
 - 0-1 min: 20% B
 - 1-5 min: Ramp to 95% B
 - 5-7 min: Hold 95% B (Elution of Diclazuril ~4.5 min)
 - 7-9 min: Re-equilibrate 20% B

Mass Spectrometry Parameters

- Ionization: ESI Negative (ESI-).[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Capillary Voltage: 2.5 - 3.0 kV.
- Source Temp: 500°C (High temp required for desolvation).
- Acquisition Mode: MRM (Multiple Reaction Monitoring).[\[6\]](#)[\[7\]](#)

MRM Transition Table

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)	Role
Diclazuril	405.0 ()	334.0	40	25	Quantifier
	407.0 ()	336.0	40	25	Qualifier 1
	405.0	264.0	40	45	Qualifier 2 (Weak)
Diclazuril-IS	411.0 ()	340.0	40	25	Internal Std

Note: The 405->334 transition corresponds to the loss of a

containing fragment. The 407->336 is the identical fragmentation of the isotopic parent, providing a robust confirmation ratio.

Data Analysis & Validation

Identification Criteria (EU 2002/657/EC)

- Retention Time: Within $\pm 2.5\%$ of the Internal Standard.
- Ion Ratio: The ratio of the Quantifier (405>334) to the Qualifier (407>336) must match the standard within established tolerances (typically $\pm 20-25\%$).

Quantification Strategy

- Matrix-Matched Calibration: Prepare calibration curves by spiking blank matrix extract (post-extraction) to compensate for matrix suppression, which is common in ESI- mode for eggs/liver.
- Linearity:

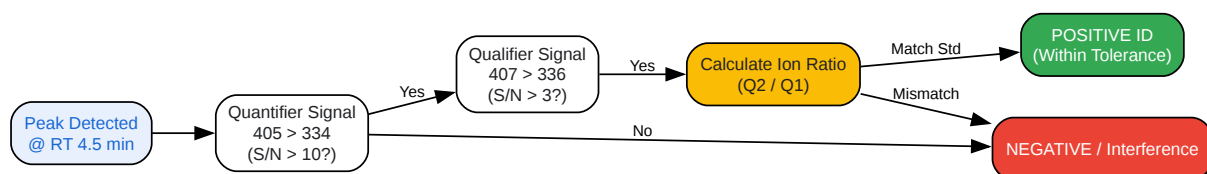
over the range of 10 – 1000 $\mu\text{g}/\text{kg}$.

Summary of Validation Targets

Parameter	Target Value
LOD (Limit of Detection)	< 5 µg/kg
LOQ (Limit of Quantitation)	10 µg/kg
Recovery (Accuracy)	80% – 110%
Precision (RSD)	< 15%

Isotopic Confirmation Logic

The following diagram illustrates the decision logic for confirming Diclazuril identity using isotopic patterns, ensuring regulatory compliance despite limited fragmentation.



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Caption: Logic flow for confirming Diclazuril residues using isotopic transition ratios.

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- To cite this document: BenchChem. [Application Note: UPLC-MS/MS Analysis of Diclazuril Residues]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b565945/docs#application-note-uplc-ms-ms-analysis-of-diclazuril-residues>]

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